4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid
CAS No.: 885524-97-0
Cat. No.: VC7358197
Molecular Formula: C11H9F2NO4
Molecular Weight: 257.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885524-97-0 |
|---|---|
| Molecular Formula | C11H9F2NO4 |
| Molecular Weight | 257.193 |
| IUPAC Name | 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H9F2NO4/c1-17-8-3-2-6-5(9(8)18-11(12)13)4-7(14-6)10(15)16/h2-4,11,14H,1H3,(H,15,16) |
| Standard InChI Key | KPONUKNKUYUEGQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid belongs to the indole family, featuring a bicyclic aromatic system with substitutions at positions 4, 5, and 2. Its molecular formula is (molecular weight: 257.193 g/mol) . Key structural elements include:
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A difluoromethoxy group (-OCFH) at position 4, introducing electronegativity and metabolic stability.
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A methoxy group (-OCH) at position 5, influencing electronic distribution and steric bulk.
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A carboxylic acid (-COOH) at position 2, enabling hydrogen bonding and salt formation.
The compound’s InChIKey (KPONUKNKUYUEGQ-UHFFFAOYSA-N) and SMILES (COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F) provide unambiguous descriptors for its spatial arrangement .
Physicochemical Properties
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest distinct adduct-dependent behaviors (Table 1) . For instance, the [M+H] ion exhibits a CCS of 153.5 Ų, while [M+Na] shows increased CCS (162.7 Ų), reflecting sodium’s larger ionic radius . Solubility data remain unreported, but the carboxylic acid moiety implies moderate aqueous solubility under basic conditions.
Table 1: Predicted Collision Cross Sections for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 258.05724 | 153.5 |
| [M+Na] | 280.03918 | 162.7 |
| [M-H] | 256.04268 | 149.6 |
Synthesis and Availability
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Indole Ring Formation: Constructing the indole core via Fischer indole synthesis or Madelung cyclization.
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Substituent Introduction: Sequential alkylation/arylation to install methoxy and difluoromethoxy groups.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester precursors to yield the carboxylic acid.
Suppliers such as Santa Cruz Biotechnology and Cymit Quimica offer the compound for research purposes, though scalability for industrial use remains unexplored.
Crystallographic Considerations
While no polymorphs of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid have been reported, studies on analogous indole-2-carboxylic acids (e.g., 5-methoxy-1H-indole-2-carboxylic acid) reveal polymorphic diversity influenced by hydrogen bonding. For example, cyclic dimers stabilized by O–H⋯O interactions dominate crystalline arrangements, with additional N–H⋯O contacts contributing to lattice stability . The difluoromethoxy group’s steric and electronic effects may similarly influence packing motifs, warranting future crystallographic analysis.
Research Applications in Drug Discovery
Scaffold for HIV Integrase Inhibitors
Indole derivatives are prominent in antiviral research, particularly as HIV integrase inhibitors. The carboxylic acid group at position 2 chelates metal ions in the enzyme’s active site, while substituents at positions 4 and 5 modulate binding affinity and selectivity. Comparative studies suggest fluorinated substituents (e.g., -OCFH) enhance metabolic stability compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR) Studies
Modifications to the indole scaffold—such as varying substituents at positions 4 and 5—have been explored to optimize pharmacokinetic properties. For instance:
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Methoxy Groups: Improve lipophilicity and membrane permeability.
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Difluoromethoxy Groups: Reduce oxidative metabolism via fluorine’s electron-withdrawing effects.
These insights align with broader trends in medicinal chemistry, where fluorine incorporation is a common strategy to enhance drug-like properties.
Computational and Spectroscopic Insights
DFT Calculations
Density functional theory (DFT) studies on related indole-2-carboxylic acids predict vibrational frequencies and hydrogen-bonding energies. For example, ν(C=O) stretching vibrations in cyclic dimers appear near 1687 cm, consistent with experimental IR data . Such computational models could be extended to 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid to predict its spectroscopic signatures and dimerization tendencies.
Infrared Spectroscopy
While experimental IR data for this compound are lacking, studies on similar molecules show that O–H⋯O hydrogen bonds produce broad absorption bands between 2500–3000 cm . The difluoromethoxy group’s C–F stretching vibrations (~1100–1200 cm) would further distinguish its spectrum from non-fluorinated analogs.
Future Directions and Challenges
The compound’s potential remains underexplored due to limited literature. Priority research areas include:
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Polymorph Screening: Investigating crystalline forms to optimize solubility and bioavailability.
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Biological Profiling: Assessing activity against HIV integrase and other therapeutic targets.
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Synthetic Optimization: Developing greener or more efficient synthetic routes.
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